molecular formula C5H5BrF3NS B2910157 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide CAS No. 2225136-63-8

2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide

Cat. No.: B2910157
CAS No.: 2225136-63-8
M. Wt: 248.06
InChI Key: FTAAKLXGQJNKCW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is a chemical building block offered for research and development purposes. The compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry that is found in numerous biologically active molecules and more than 18 FDA-approved drugs . The 2,2,2-trifluoroethyl moiety is a common fluorinated group known to influence the physicochemical and pharmacological properties of molecules. Thiazole derivatives are extensively investigated for their wide range of potential biological activities. Research indicates that such compounds can act as inhibitors for various enzymatic targets, including p38 MAP kinase and phosphodiesterase IV (PDE IV), and function as TNF-α production inhibitors, positioning them as subjects of interest for inflammatory and immunological diseases . Other studies highlight the significant anti-fungal potential of novel 1,3-thiazole derivatives against pathogenic Candida strains , as well as their promising in vitro antitumor activity against various human cancer cell lines . The hydrobromide salt form may be utilized to enhance the compound's crystallinity and solubility for specific experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NS.BrH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAKLXGQJNKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid to form the hydrobromide salt. The reaction conditions may include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is a chemical compound with a trifluoroethyl group attached to a thiazole ring, along with a hydrobromide salt. Its molecular formula is C5H5BrF3NSC_5H_5BrF_3NS and it has a molecular weight of 248.07 g/mol. The compound's structure, combining halogenated and heterocyclic elements, gives it distinct chemical properties.

Synthesis
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative in the presence of hydrobromic acid to form the hydrobromide salt. The synthesis can be optimized for higher efficiency and yield using continuous flow reactors and automated systems in industrial settings.

Applications
this compound has applications across various fields, with research indicating that it interacts with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Studies have shown that it may inhibit specific pathways related to inflammation and other cellular processes.

The uniqueness of this compound lies in its combination of both a trifluoroethyl group and a thiazole ring. This distinctive structural feature imparts unique chemical properties and reactivity compared to similar compounds, enhancing its applications in research and industry.

Scientific Research Applications
this compound exhibits significant biological activity and has been studied for its potential interactions with various molecular targets such as enzymes and proteins. The trifluoroethyl group enhances its binding affinity to these targets, which may lead to specific biochemical effects. Mechanisms of action include the inhibition or activation of enzymatic activities and modulation of protein-protein interactions.

One potential application is as a beta-secretase BACE1 inhibitor for Alzheimer's disease treatment . The formation of neurotoxic β-amyloid peptides involves the cleavage of APP with beta-secretase enzyme (beta-site APP cleaving enzyme 1, BACE1), so the potential of BACE1 inhibitors as therapeutic agents for AD is now drawing much attention .

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with varied substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Substituents on Thiazole Molecular Weight Key Properties/Applications Reference
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide 2-Trifluoroethyl, HBr salt ~241.0 (estimated) High polarity, potential use in pharmaceuticals (e.g., proton pump inhibitor intermediates)
2-Bromomethyl-1,3-thiazole hydrobromide 2-Bromomethyl, HBr salt 178.05 Density: 1.751 g/cm³; Boiling point: 199°C; used as a reactive intermediate in alkylation reactions
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Phenyl, 5-CF₃, 4-COOEt Not reported Trifluoromethyl group enhances lipophilicity; explored in medicinal chemistry for kinase inhibition
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 4-Fluorophenyl, 2-pyrrole, HBr salt 325.20 High-purity API intermediate; fluorophenyl group improves binding affinity in CNS targets
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Complex triazole-thiazole hybrid Not reported Demonstrated α-glucosidase inhibition (IC₅₀ = 18.21 ± 0.12 µM) in enzymatic assays

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability and resistance to oxidative degradation. For example, the trifluoromethyl group in ’s compound increases lipophilicity, improving blood-brain barrier penetration .
  • Halogen Substituents (e.g., Br) : Bromine in 2-bromomethylthiazole () enhances reactivity in cross-coupling reactions, making it valuable for synthesizing functionalized thiazoles .

Salt Forms :

  • Hydrobromide salts (e.g., ) improve aqueous solubility compared to free bases, critical for drug bioavailability. The target compound’s HBr salt likely shares this advantage .

Biological Activity: Thiazoles with aryl substituents (e.g., 4-fluorophenyl in ) show enhanced binding to biological targets due to π-π stacking.

Synthetic Complexity :

  • Compounds with trifluoroethyl groups (e.g., ) require specialized reagents (e.g., 2,2,2-trifluoroethylamine), increasing synthesis costs. In contrast, bromomethyl derivatives () are more straightforward to prepare .

Biological Activity

2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is a compound that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and therapeutic potential based on recent research findings.

The chemical structure of this compound includes a thiazole ring substituted with a trifluoroethyl group. This structural modification is significant as it influences the compound’s lipophilicity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For instance:

  • In vitro studies have shown that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines. For example, derivatives have been tested against human glioblastoma (LN229) cells, revealing significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells. The presence of electron-withdrawing groups like trifluoroethyl enhances their potency by stabilizing the interaction with target biomolecules .
CompoundCell LineIC50 (µM)Mechanism
2-(2,2,2-Trifluoroethyl)-1,3-thiazoleLN2290.126Apoptosis induction
Various Thiazole DerivativesPC12/HepG20.5 - 2.1Cell cycle arrest

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Studies : Some derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Properties : Similar compounds have shown efficacy against fungal pathogens by inhibiting ergosterol biosynthesis .

Anti-Inflammatory Effects

Research indicates that thiazole-based compounds can modulate inflammatory responses:

  • Cytokine Inhibition : Certain derivatives have been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Study 1: Glioblastoma Treatment

A study focusing on the efficacy of thiazole derivatives against glioblastoma revealed that specific modifications to the thiazole ring significantly enhanced cytotoxicity. The derivative containing a trifluoroethyl group showed promising results in reducing tumor cell viability compared to standard treatments .

Case Study 2: Antimicrobial Screening

In a comparative study of various thiazoles against bacterial strains such as Staphylococcus aureus, several derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .

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